

# Application Note: Structural Elucidation of Esmolol Impurities Using NMR Spectroscopy

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## Compound of Interest

Compound Name: *Esmolol Isopropyl Amine*

CAS No.: 83356-59-6

Cat. No.: B1142732

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## Introduction

Esmolol is a cardioselective beta-1 adrenergic receptor blocker with a rapid onset and short duration of action, making it invaluable in critical care settings for controlling heart rate and blood pressure.[1] As with any pharmaceutical agent, the purity of Esmolol hydrochloride is paramount to its safety and efficacy. Impurities can arise from the manufacturing process (process-related impurities) or from the degradation of the active pharmaceutical ingredient (API) over time (degradation products).[2] Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate the identification and characterization of any impurity present above a certain threshold, typically 0.1%.[3]

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules, including pharmaceutical impurities.[4] Its non-destructive nature and the wealth of structural information it provides through various 1D and 2D experiments make it an essential tool in pharmaceutical development and quality control.[5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of NMR spectroscopy for the structural elucidation of potential impurities in Esmolol. We will delve into the causality behind experimental choices and provide detailed protocols for a systematic approach to impurity identification.

## Understanding Esmolol and Its Potential Impurities

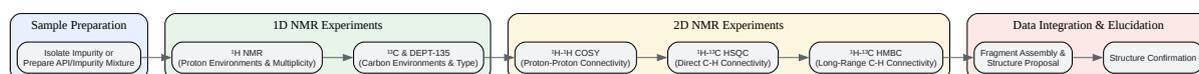
Esmolol's structure contains an ester functional group, which is susceptible to hydrolysis, and a secondary amine, along with a substituted aromatic ring. These features dictate its potential degradation pathways and the types of process-related impurities that may be observed. The primary degradation pathway for Esmolol is hydrolysis of the methyl ester to form its corresponding carboxylic acid, known as Esmolol free acid (Impurity A).[2][6] Other potential impurities can include dimers, products of side reactions with reagents or solvents, and analogs formed from related starting materials.[2]

For the purpose of this application note, we will focus on the structural elucidation of a primary and common degradation product: Esmolol Free Acid (Impurity A).

Compound	Structure	Molecular Formula	Molecular Weight	Nature
Esmolol		C <sub>16</sub> H <sub>25</sub> NO <sub>4</sub>	295.38 g/mol	API
Impurity A (Esmolol Free Acid)		C <sub>15</sub> H <sub>23</sub> NO <sub>4</sub>	281.35 g/mol	Degradation Product

## The NMR Spectroscopy Workflow for Impurity Elucidation

A systematic approach is crucial for the efficient and accurate structural elucidation of an unknown impurity. The workflow involves a series of 1D and 2D NMR experiments, each providing a unique piece of the structural puzzle.



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Figure 1: A generalized workflow for the structural elucidation of pharmaceutical impurities using NMR spectroscopy.

## Experimental Protocols

### Sample Preparation

For unambiguous structural elucidation, isolating the impurity of interest is ideal. This is typically achieved using preparative High-Performance Liquid Chromatography (HPLC). If isolation is not feasible, specialized NMR techniques can be employed on mixtures.

- Protocol for Isolated Impurity:
  - Dissolve 5-10 mg of the isolated impurity in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO- $d_6$ , MeOD- $d_4$ , or  $CDCl_3$ ).<sup>[7]</sup> The choice of solvent is critical; it must dissolve the sample and have minimal overlapping signals with the analyte. DMSO- $d_6$  is often a good choice for polar molecules like Esmolol and its acidic impurity.
  - Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.
  - Ensure the sample height is adequate for the NMR spectrometer's probe (typically around 4-5 cm).<sup>[8]</sup>

### NMR Data Acquisition

The following experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

- $^1H$  NMR (Proton NMR):
  - Purpose: To determine the number of different proton environments, their chemical shifts, integration (relative number of protons), and splitting patterns (J-coupling), which reveals neighboring protons.
  - Typical Parameters:
    - Pulse Program: Standard single pulse (zg30)
    - Number of Scans: 8-16 (adjust for concentration)

- Relaxation Delay (d1): 2-5 seconds
- Acquisition Time (aq): 3-4 seconds
- $^{13}\text{C}$  NMR and DEPT-135:
  - Purpose:  $^{13}\text{C}$  NMR identifies all unique carbon environments. The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment distinguishes between CH,  $\text{CH}_2$ , and  $\text{CH}_3$  groups (CH/ $\text{CH}_3$  positive,  $\text{CH}_2$  negative), while quaternary carbons are absent.
  - Typical Parameters ( $^{13}\text{C}$ ):
    - Pulse Program: Standard single pulse with proton decoupling (zgpg30)
    - Number of Scans: 1024 or more (due to low natural abundance of  $^{13}\text{C}$ )
    - Relaxation Delay (d1): 2 seconds
  - Typical Parameters (DEPT-135):
    - Pulse Program: dept135
    - Number of Scans: 128-256
- $^1\text{H}$ - $^1\text{H}$  COSY (Correlation Spectroscopy):
  - Purpose: To identify protons that are coupled to each other, typically over two or three bonds. This helps to build spin systems and connect neighboring protons.[9]
  - Typical Parameters:
    - Pulse Program: cosygpqf
    - Number of Scans: 2-4 per increment
    - Increments in F1: 256-512
- $^1\text{H}$ - $^{13}\text{C}$  HSQC (Heteronuclear Single Quantum Coherence):

- Purpose: To identify which protons are directly attached to which carbons. Each peak in the 2D spectrum correlates a proton with its directly bonded carbon.[10]
- Typical Parameters:
  - Pulse Program: hsqcedetgpsisp2.2
  - Number of Scans: 2-8 per increment
  - Increments in F1: 256
- $^1\text{H}$ - $^{13}\text{C}$  HMBC (Heteronuclear Multiple Bond Correlation):
  - Purpose: To identify longer-range couplings between protons and carbons, typically over two or three bonds ( $^2\text{JCH}$ ,  $^3\text{JCH}$ ). This is crucial for connecting spin systems and identifying quaternary carbons.[10]
  - Typical Parameters:
    - Pulse Program: hmbcgpndqf
    - Number of Scans: 8-32 per increment
    - Increments in F1: 256-512

## Data Analysis and Structural Elucidation: A Case Study of Esmolol Free Acid (Impurity A)

To illustrate the power of this workflow, we will analyze a plausible, illustrative NMR dataset for Esmolol and its primary degradation product, Esmolol Free Acid. The key structural difference is the hydrolysis of the methyl ester ( $-\text{COOCH}_3$ ) in Esmolol to a carboxylic acid ( $-\text{COOH}$ ) in Impurity A.

### Illustrative $^1\text{H}$ and $^{13}\text{C}$ NMR Data

(Note: The following chemical shifts are illustrative and based on spectral data from Kanithi et al., 2021 and established principles of NMR spectroscopy. They are intended for educational purposes to demonstrate the elucidation process.)[11]

Assignment	Esmolol (Parent Drug)	Impurity A (Esmolol Free Acid)	Change & Rationale
<b><sup>1</sup>H NMR (δ, ppm)</b>			
H-2', H-6'	7.15 (d, J=8.5 Hz)	7.12 (d, J=8.5 Hz)	Minor upfield shift.
H-3', H-5'	6.85 (d, J=8.5 Hz)	6.82 (d, J=8.5 Hz)	Minor upfield shift.
H-7	4.05 (m)	4.03 (m)	Minimal change.
H-8a, H-8b	3.95 (m)	3.93 (m)	Minimal change.
H-10	3.40 (m)	3.38 (m)	Minimal change.
H-9a, H-9b	3.10 (m)	3.08 (m)	Minimal change.
H-3	2.88 (t, J=7.5 Hz)	2.85 (t, J=7.5 Hz)	Minor upfield shift.
H-2	2.60 (t, J=7.5 Hz)	2.50 (t, J=7.5 Hz)	Upfield shift due to removal of ester's deshielding.
H-11, H-11'	1.25 (d, J=6.5 Hz)	1.23 (d, J=6.5 Hz)	Minimal change.
-OCH <sub>3</sub>	3.65 (s)	Absent	Key diagnostic change: loss of methyl ester singlet.
-COOH	Absent	~12.0 (br s)	Key diagnostic change: appearance of a broad carboxylic acid proton signal.
<b><sup>13</sup>C NMR (δ, ppm)</b>			
C-1	173.5	174.8	Key diagnostic change: downfield shift characteristic of a carboxylic acid vs. an ester.
C-4'	157.0	156.8	Minor change.

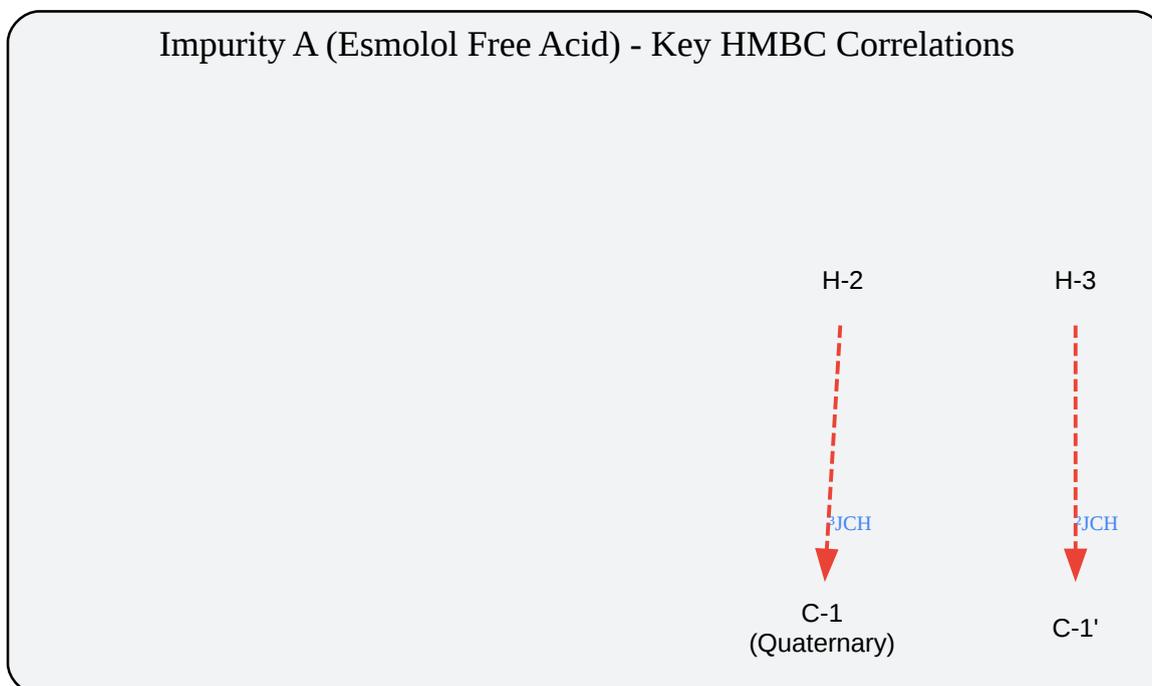
C-1'	132.5	133.0	Minor change.
C-2', C-6'	129.8	129.6	Minor change.
C-3', C-5'	114.5	114.3	Minor change.
C-8	70.5	70.3	Minor change.
C-7	68.0	67.8	Minor change.
-OCH <sub>3</sub>	51.8	Absent	Key diagnostic change: loss of the methyl ester carbon signal.
C-10	50.5	50.3	Minor change.
C-9	48.0	47.8	Minor change.
C-3	35.5	36.0	Minor change.
C-2	30.0	30.5	Minor change.
C-11, C-11'	18.5	18.3	Minor change.

## Step-by-Step Elucidation using 2D NMR

- <sup>1</sup>H and <sup>13</sup>C/DEPT Analysis: The most striking difference is the disappearance of the sharp singlet at ~3.65 ppm in the <sup>1</sup>H NMR spectrum and the carbon signal at ~51.8 ppm, confirming the loss of the -OCH<sub>3</sub> group. Concurrently, a new broad singlet appears far downfield (~12.0 ppm) in the proton spectrum, and the carbonyl carbon (C-1) shifts from ~173.5 ppm to ~174.8 ppm, both highly indicative of a carboxylic acid.
- COSY Analysis: The COSY spectrum of Impurity A would show the same key correlations as Esmolol, confirming the integrity of the main carbon skeleton. For example, correlations would be observed between the aromatic protons (H-2'/H-3' and H-5'/H-6'), and within the two aliphatic side chains (H-2 with H-3, and H-7 with H-8a/b and H-9a/b). This confirms that the core structure is maintained.
- HSQC Analysis: The HSQC spectrum directly links each proton to its attached carbon. This allows for the unambiguous assignment of all CH, CH<sub>2</sub>, and CH<sub>3</sub> groups listed in the table.

For instance, the aromatic proton at 7.12 ppm would show a correlation to the carbon at 129.6 ppm.

- HMBC Analysis: The HMBC spectrum is the final key to confirming the structure. It reveals long-range correlations that piece the fragments together.
  - Confirming the Propanoic Acid Side Chain: Protons at H-2 (~2.50 ppm) would show a correlation to the quaternary carbonyl carbon C-1 at ~174.8 ppm. This confirms the -CH<sub>2</sub>-COOH moiety.
  - Connecting to the Aromatic Ring: Protons at H-3 (~2.85 ppm) would show correlations to the aromatic carbons C-1' and C-2'/C-6', linking the propanoic acid chain to the phenyl ring.
  - Confirming the Oxypropanolamine Chain: The aromatic protons H-3'/H-5' would show a correlation to the ether carbon C-8, confirming the attachment of the side chain to the ring via the ether linkage.



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Figure 2: A simplified representation of key HMBC correlations that would be observed for Esmolol Free Acid (Impurity A), confirming the connectivity around the carboxylic acid group and its attachment to the phenyl ring.

## Conclusion

The structural elucidation of pharmaceutical impurities is a critical activity in drug development and manufacturing, ensuring the safety and quality of the final product. NMR spectroscopy, through a systematic application of 1D and 2D experiments, provides an unequivocal means of identifying and characterizing these impurities. By understanding the underlying principles of each NMR experiment and following a logical workflow, researchers can confidently piece together the structure of unknown compounds. The case study of Esmolol Free Acid demonstrates how the disappearance of key signals and the analysis of 2D correlations, particularly from the HMBC experiment, lead to a definitive structural assignment. This robust methodology is essential for meeting regulatory requirements and delivering safe and effective medicines.

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